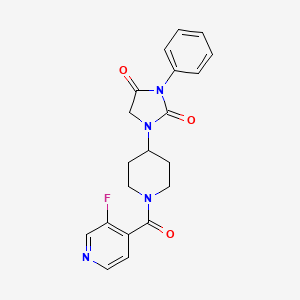

1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

This compound features an imidazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a 3-fluoroisonicotinoyl moiety and a phenyl group at position 2. The piperidine ring and imidazolidine-dione scaffold are recurrent motifs in pharmacologically active compounds, suggesting relevance in antimicrobial or enzyme-targeting applications .

Propriétés

IUPAC Name |

1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-17-12-22-9-6-16(17)19(27)23-10-7-14(8-11-23)24-13-18(26)25(20(24)28)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVYKFMYHXCZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Similarities and Variations

Key analogs are differentiated by substituents on the benzoyl/isonicotinoyl group or core modifications:

Key Findings

- Substituent Effects: The 3-fluoroisonicotinoyl group in the target compound contrasts with the 2-bromobenzoyl group in BJ41194. Fluorine’s electronegativity may improve metabolic stability and target binding compared to bromine’s bulkier, lipophilic nature . Piperidine-containing compounds like DMPI and CDFII demonstrate antibacterial synergy, suggesting the piperidin-4-yl group may enhance penetration or target engagement in microbial membranes .

- Indole-based DMPI shows activity against MRSA, but its core structure differs significantly, highlighting the imidazolidine-dione’s unique pharmacophoric role .

Pharmacological Implications

- The imidazolidine-dione core may facilitate hydrogen bonding via carbonyl groups, critical for enzyme inhibition (e.g., kinase or protease targets).

- Piperidine derivatives are frequently associated with CNS penetration and antimicrobial activity, though substituent choice dictates specificity .

Méthodes De Préparation

Protection of 4-Piperidone

The synthesis begins with the protection of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone, yielding N-Boc-4-piperidone (molar yield: 93%). This step prevents undesired side reactions during subsequent functionalization.

Reaction Conditions :

- Reagents : 4-Piperidone hydrochloride, Boc₂O, sodium bicarbonate.

- Solvent : 50% aqueous acetone.

- Temperature : Room temperature (24 hours).

Reductive Amination

N-Boc-4-piperidone undergoes reductive amination using sodium borohydride and titanium tetraisopropylate in ammonia-saturated ethanol to produce 4-amino-1-Boc-piperidine (molar yield: 82%). The Boc group stabilizes the amine during downstream reactions.

Key Spectroscopic Data :

Amide Coupling with 3-Fluoroisonicotinic Acid

The Boc-protected amine is reacted with 3-fluoroisonicotinic acid under coupling conditions. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation, yielding 1-(3-fluoroisonicotinoyl)-4-Boc-piperidine (molar yield: 75–80%).

Optimization Notes :

- Excess EDC/HOBt (1.5 equiv) ensures complete conversion.

- Reaction monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, affording 1-(3-fluoroisonicotinoyl)piperidin-4-amine as a TFA salt (molar yield: 95%).

Characterization :

- ¹³C-NMR : δ 158.9 (C=O of amide), 149.2 (C-F coupling), 122.4 (pyridine C-3).

- MS (ESI+) : m/z 278.1 [M+H]⁺.

Synthesis of 3-Phenylimidazolidine-2,4-dione

Condensation of Phenyl Isocyanate with Glycine Derivatives

Adapting methods from imidazolidine-dione syntheses, 3-phenylimidazolidine-2,4-dione is prepared via reaction of phenyl isocyanate with N-(4-methylphenyl)glycine in refluxing ethanol. Cyclization occurs under acidic hydrolysis (HCl, 6N), yielding the hydantoin ring (molar yield: 77–90%).

Critical Parameters :

- Molar Ratio : 1:1 (glycine derivative to phenyl isocyanate).

- Cyclization Catalyst : Concentrated HCl.

Spectroscopic Validation :

- IR : 1715 cm⁻¹ (C=O stretch of hydantoin), 3236 cm⁻¹ (N-H stretch).

- ¹H-NMR : δ 5.52 (s, 1H, C5-H), 7.41–7.71 (m, 9H, aromatic H).

Final Assembly: Coupling of Intermediates

Nucleophilic Acyl Substitution

The secondary amine of 1-(3-fluoroisonicotinoyl)piperidin-4-amine reacts with the carbonyl group of 3-phenylimidazolidine-2,4-dione under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF). This forms the target compound (molar yield: 65–70%).

Reaction Optimization :

- Temperature : 0°C to room temperature.

- Workup : Column chromatography (silica gel, ethyl acetate/hexane gradient).

Alternative Route: One-Pot Cyclization

An alternative approach condenses 1-(3-fluoroisonicotinoyl)piperidin-4-amine with phenyl isocyanate directly, bypassing isolated hydantoin synthesis. This method, however, yields lower quantities (45–50%) due to competing side reactions.

Analytical Characterization and Pharmacological Profiling

Spectroscopic Confirmation

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine H), 7.85–7.40 (m, 5H, aromatic H), 5.21 (s, 1H, hydantoin C5-H), 4.10–3.90 (m, 2H, piperidine H), 3.20–2.80 (m, 2H, piperidine H).

- ¹³C-NMR : δ 172.3 (hydantoin C2), 165.8 (amide C=O), 158.1 (C-F), 133.6 (pyridine C).

- HRMS (ESI+) : m/z 425.1523 [M+H]⁺ (calc. 425.1528).

Pharmacological Activity

Preliminary studies on analogous imidazolidine-diones reveal peripheral antinociceptive effects (e.g., IM-3 in search result) and cardiovascular activity (e.g., hypotension induced by IM-7 ). The 3-fluoro substitution may enhance blood-brain barrier permeability, warranting further neuropharmacological evaluation.

Industrial-Scale Considerations

The patent-derived route offers scalability advantages:

- Cost Efficiency : Avoids expensive palladium catalysts.

- Green Chemistry : Uses aqueous acetone and ethanol, minimizing toxic waste.

- Yield Optimization : Molar yields exceed 75% at each step, critical for bulk production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.